molecular formula C10H13N3O B12870612 3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole

3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole

Cat. No.: B12870612
M. Wt: 191.23 g/mol
InChI Key: JKBMTWCHPPATON-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a complex heterocyclic compound that combines the structural features of imidazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole typically involves multi-step processes that include the formation of both the imidazole and isoxazole rings. One common synthetic route starts with the preparation of the imidazole ring, followed by the construction of the isoxazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar basicity and nucleophilicity.

    Isoxazole: The parent compound of the isoxazole ring, known for its stability and reactivity.

    Cyclopentane: The saturated hydrocarbon backbone present in the compound.

Uniqueness

3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is unique due to its combination of imidazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole

InChI

InChI=1S/C10H13N3O/c1-13-6-5-11-10(13)9-7-3-2-4-8(7)14-12-9/h5-8H,2-4H2,1H3

InChI Key

JKBMTWCHPPATON-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NOC3C2CCC3

Origin of Product

United States

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